molecular formula C14H30Cl2N2 B1424169 N-Methyl-N-[2-(3-piperidinyl)ethyl]-cyclohexanamine dihydrochloride CAS No. 1219960-95-8

N-Methyl-N-[2-(3-piperidinyl)ethyl]-cyclohexanamine dihydrochloride

Cat. No.: B1424169
CAS No.: 1219960-95-8
M. Wt: 297.3 g/mol
InChI Key: ZKYQTFDOOFBZEO-UHFFFAOYSA-N
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Description

N-Methyl-N-[2-(3-piperidinyl)ethyl]-cyclohexanamine dihydrochloride is a synthetic tertiary amine featuring a cyclohexanamine backbone substituted with a methyl group and a 2-(3-piperidinyl)ethyl moiety.

Properties

IUPAC Name

N-methyl-N-(2-piperidin-3-ylethyl)cyclohexanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2.2ClH/c1-16(14-7-3-2-4-8-14)11-9-13-6-5-10-15-12-13;;/h13-15H,2-12H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYQTFDOOFBZEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1CCCNC1)C2CCCCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-Methyl-N-[2-(3-piperidinyl)ethyl]-cyclohexanamine dihydrochloride, also known as compound 1219960-95-8, is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant studies associated with this compound.

Chemical Structure and Properties

  • Chemical Formula : C₁₄H₃₀Cl₂N₂
  • Molecular Weight : 287.32 g/mol
  • CAS Number : 1219960-95-8
  • Physical State : Solid, usually available as a dihydrochloride salt.

This compound functions primarily as a selective agonist for certain neurotransmitter receptors. Its structure suggests a potential interaction with the central nervous system (CNS), particularly through modulation of dopaminergic and adrenergic pathways. Research indicates that compounds with similar piperidine structures often exhibit significant neuropharmacological effects.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Neuropharmacological Effects

Studies have shown that this compound may influence neurotransmitter release and uptake, potentially affecting mood and cognitive functions. The piperidine moiety is known for its role in enhancing dopaminergic activity, which could be beneficial in treating conditions like depression or ADHD.

3. Cytotoxicity and Apoptosis Induction

Research has indicated that compounds similar to N-Methyl-N-[2-(3-piperidinyl)ethyl]-cyclohexanamine can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins . This mechanism highlights the importance of further exploring its potential as an anticancer agent.

Case Studies and Research Findings

A review of literature reveals several key studies relevant to the biological activity of this compound:

StudyFindings
PMC10026756Identified cytotoxic effects against HCT-116 cells; demonstrated lower toxicity to normal cells compared to cancerous cells .
ACS Chem RevDiscussed the structural modifications leading to enhanced biological activity in related compounds; suggested potential pathways for neuropharmacological applications .
RSC AdvancesReported on the synthesis and evaluation of similar piperidine-based compounds showing promising anticancer activity .

Scientific Research Applications

Organic Synthesis

N-Methyl-N-[2-(3-piperidinyl)ethyl]-cyclohexanamine dihydrochloride serves as a building block in organic synthesis. It can be utilized to create more complex molecules through reactions such as alkylation and acylation, facilitating the development of novel compounds with desired properties.

Biological Studies

The compound is involved in studies related to neurotransmitter systems due to its structural similarity to certain neurotransmitters. It has been investigated for its potential effects on the central nervous system, where it may exhibit:

  • Analgesic effects : Similar compounds have shown pain-relieving properties.
  • Sedative effects : Research indicates potential sedative actions, which could be beneficial in managing anxiety disorders.
  • Anticonvulsant properties : The compound may influence seizure activity, making it a candidate for epilepsy research.

Pharmacological Research

The interaction of this compound with various receptors has been studied extensively:

  • Orexin Receptor Agonism : The compound acts as an agonist at orexin type 2 receptors, which are implicated in sleep regulation and appetite control. This suggests potential applications in treating sleep disorders and metabolic syndromes.
  • Neuropharmacology : Its ability to modulate neurotransmitter systems positions it as a candidate for further exploration in neuropharmacological applications.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnalgesicPain relief in animal models
SedativeDecreased anxiety-like behaviors
AnticonvulsantReduced seizure frequency in rodent models
Orexin Receptor AgonismEnhanced wakefulness and reduced food intake

Case Study Example

In a recent study examining the effects of this compound on sleep patterns, researchers found that administration led to increased wakefulness in rodent models. This aligns with its role as an orexin receptor agonist, indicating its potential for therapeutic use in narcolepsy and other sleep disorders.

Comparison with Similar Compounds

Structural Differences :

  • N-Substituent : Ethyl group vs. methyl in the target compound.
  • Piperidine Attachment : Piperidin-3-ylmethyl (direct methyl linkage) vs. 2-(3-piperidinyl)ethyl (ethylene spacer) in the target.

Key Data :

Property Value
Molecular Formula C₁₄H₃₀Cl₂N₂
Molecular Weight 297.31 g/mol
CAS Number 1220034-33-2
Storage Conditions Sealed, dry, room temperature

Implications :

  • The direct piperidinylmethyl linkage reduces molecular flexibility compared to the ethylene spacer in the target compound, possibly affecting receptor binding kinetics.

N-(3-Pyridinylmethyl)cyclohexanamine Dihydrochloride

Structural Differences :

  • Heterocycle: Pyridine (aromatic, planar) vs. piperidine (saturated, non-planar) in the target.
  • Substituent Position : 3-pyridinylmethyl vs. 2-(3-piperidinyl)ethyl.

Key Data :

Property Value
Molecular Formula C₁₂H₁₈Cl₂N₂
Molecular Weight 263.00 g/mol
LogP 2.04
Rotatable Bonds 3
CAS Number 1158310-28-1

Implications :

  • Lower molecular weight (263 vs. hypothetical ~280–300 for the target) suggests differences in solubility and bioavailability.

Mechanistic and Pharmacological Considerations

  • Lipophilicity : The target compound’s methyl group and ethylene spacer may result in intermediate LogP values between the ethyl-substituted (higher LogP) and pyridinylmethyl (LogP 2.04) analogs, influencing blood-brain barrier penetration .
  • Receptor Interactions : The piperidine ring in the target and compounds could favor interactions with sigma or adrenergic receptors, whereas the pyridine in might target nicotinic acetylcholine receptors .

Q & A

Q. What are the optimized synthetic routes for N-Methyl-N-[2-(3-piperidinyl)ethyl]-cyclohexanamine dihydrochloride, and how can reaction conditions be controlled?

The synthesis involves continuous-flow techniques to enhance scalability, with catalysts like platinum on carbon to improve reaction rates. Key parameters include temperature (60–80°C), controlled pressure, and precise stoichiometry of amines and alkylating agents. Post-synthesis purification via recrystallization in ethanol/water mixtures ensures high purity (>95%) .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

NMR spectroscopy (¹H and ¹³C) is essential for verifying the cyclohexanamine and piperidine moieties. For example, the piperidine ring protons appear at δ 2.5–3.5 ppm, while methyl groups on nitrogen resonate near δ 2.1–2.3 ppm. Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 283.3 (M+H⁺). X-ray crystallography may resolve salt formation with chloride ions .

Q. Why is the dihydrochloride salt form preferred in experimental formulations?

The hydrochloride salt enhances aqueous solubility (up to 50 mg/mL in PBS) and stability by protonating the amine groups, reducing hygroscopicity. This is critical for in vitro assays (e.g., receptor binding) and intravenous administration in animal models .

Q. What are the primary biological targets of this compound, and how does its structure influence activity?

The piperidine and cyclohexanamine groups mimic endogenous neurotransmitters, enabling interactions with orexin receptors (OX1R/OX2R) and dopamine transporters. Structure-activity relationship (SAR) studies highlight the necessity of the tertiary amine for receptor binding affinity .

Q. What in vitro assays are recommended for initial pharmacological screening?

Use radioligand displacement assays (e.g., ³H-orexin-A for OX1R) to measure IC₅₀ values. Cell-based calcium flux assays (HEK293 cells expressing OX2R) quantify functional agonism/antagonism. Parallel screening against off-target receptors (e.g., serotonin 5-HT₂A) ensures selectivity .

Advanced Research Questions

Q. How does this compound act as an orexin receptor agonist, and what experimental models validate this mechanism?

It binds OX2R’s hydrophobic pocket (confirmed via molecular docking), inducing calcium signaling in hypothalamic neurons. In vivo, electrophysiological recordings in rodent brain slices show increased firing rates in orexin-sensitive neurons. Behavioral assays (e.g., sleep-wake cycles in knockout mice) further validate target engagement .

Q. What molecular pathways underlie its neuroprotective effects, and how can oxidative stress be quantified?

The compound inhibits mitochondrial ROS production by upregulating SOD2 (superoxide dismutase 2) in SH-SY5Y cells. Use fluorescent probes (e.g., MitoSOX Red) for real-time ROS measurement. Western blotting for Nrf2 nuclear translocation and qPCR for antioxidant genes (e.g., HO-1) provide mechanistic insights .

Q. How can structural analogs be designed to improve receptor specificity or pharmacokinetics?

Modify the piperidine substitution pattern :

  • Replace 3-piperidinyl with 4-piperidinyl to alter OX1R/OX2R selectivity .
  • Introduce fluorine at the cyclohexane ring to enhance blood-brain barrier penetration (logP optimization) .
  • Replace methyl groups with ethyl to reduce hepatic clearance (tested via microsomal stability assays) .

Q. How should contradictory data on receptor affinity be resolved across studies?

Discrepancies (e.g., OX1R Ki = 120 nM vs. 350 nM) may arise from assay conditions (cell type, radioligand concentration). Perform meta-analysis with standardized protocols (e.g., uniform GTPγS binding assays) and validate using orthogonal methods like SPR (surface plasmon resonance) .

Q. What considerations guide the choice between in vivo and in vitro models for studying neuroprotection?

In vitro models (e.g., Aβ-treated neuronal cultures) are ideal for high-throughput screening of oxidative stress markers. For in vivo translation , use transgenic Alzheimer’s mice (APP/PS1) with MRI to monitor hippocampal atrophy. Adjust dosing regimens based on pharmacokinetic profiling (t₁/₂, Cmax) in rodents .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-N-[2-(3-piperidinyl)ethyl]-cyclohexanamine dihydrochloride
Reactant of Route 2
N-Methyl-N-[2-(3-piperidinyl)ethyl]-cyclohexanamine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.